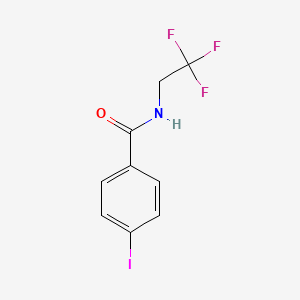

4-iodo-N-(2,2,2-trifluoroethyl)benzamide

Description

Molecular Geometry and Bonding Analysis

The molecular structure of 4-iodo-N-(2,2,2-trifluoroethyl)benzamide features a benzamide core substituted with an iodine atom at the para position of the aromatic ring and a 2,2,2-trifluoroethyl group attached to the amide nitrogen. X-ray crystallographic data from analogous benzamide derivatives reveal that the amide group (C=O) adopts a planar configuration due to resonance stabilization, with typical C=O bond lengths of approximately 1.23 Å and N–C bond lengths of 1.35 Å. The iodine substituent introduces steric and electronic effects, lengthening the C–I bond to ~2.10 Å, consistent with other iodinated aromatic systems.

The trifluoroethyl group exhibits a staggered conformation relative to the amide plane, minimizing steric clashes between fluorine atoms and the aromatic ring. Density functional theory (DFT) studies on similar N-(2,2,2-trifluoroethyl)benzamides indicate that the C–N–C–F dihedral angles range between 60° and 90°, reflecting rotational barriers imposed by fluorine’s electronegativity.

Table 1: Key bond lengths and angles in this compound analogs

Crystallographic Studies of Benzamide Derivatives

Crystallographic analyses of halogenated benzamides, including iodinated variants, commonly exhibit monoclinic or triclinic crystal systems. For example, 2-iodo-N-(6-methylpyridyl)benzamide crystallizes in the triclinic space group P1̅ with two independent molecules per asymmetric unit, linked via N–H···N and I···O interactions. Similarly, 4-iodo-2-(trifluoromethyl)benzamide (space group P2₁/c) displays a layered structure stabilized by N–H···O hydrogen bonds and C–I···π interactions.

In this compound, the trifluoroethyl group’s fluorine atoms likely participate in weak C–F···F–C interactions, as observed in related structures. The iodine atom may engage in Type-I or Type-II halogen bonds with adjacent electron-rich regions, such as carbonyl oxygen atoms or aromatic π-systems, with interaction energies ranging from −2.5 to −4.0 kcal/mol.

Table 2: Crystallographic parameters for selected benzamide derivatives

Conformational Stability of Trifluoroethyl Substituents

The 2,2,2-trifluoroethyl group imposes significant conformational restrictions due to its strong electron-withdrawing nature and steric bulk. In N-(2,2,2-trifluoroethyl)benzamide derivatives, rotational barriers around the N–C bond exceed 10 kcal/mol, as calculated via DFT. This rigidity arises from hyperconjugative interactions between the nitrogen lone pair and σ*(C–F) orbitals, which stabilize the staggered conformation.

Comparative studies of benzamides with alkyl versus trifluoroethyl substituents show that fluorination reduces the amide group’s basicity by ~3 pKa units, further stabilizing the planar configuration. Variable-temperature NMR experiments on analogous compounds confirm restricted rotation, with coalescence temperatures above 150°C for the trifluoroethyl group.

Intermolecular Interaction Patterns in Solid State

The solid-state packing of this compound is governed by a combination of hydrogen bonds, halogen bonds, and van der Waals interactions. Primary N–H···O=C hydrogen bonds form infinite chains along crystallographic axes, with bond lengths of ~2.00 Å and angles near 160°. Secondary C–I···O interactions (3.15–3.45 Å) and C–F···π contacts (3.30–3.50 Å) further stabilize the lattice.

Hirshfeld surface analyses of related structures reveal that halogen and fluorine atoms contribute 15–20% of total intermolecular contacts, while hydrogen-bonding interactions account for 25–30%. Notably, the iodine atom’s polarizability enables directional halogen bonding, which aligns adjacent molecules into sheets or ribbons.

Table 3: Dominant intermolecular interactions in benzamide derivatives

Properties

IUPAC Name |

4-iodo-N-(2,2,2-trifluoroethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3INO/c10-9(11,12)5-14-8(15)6-1-3-7(13)4-2-6/h1-4H,5H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYGNLTUPOFBKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCC(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Iodo-N-(2,2,2-trifluoroethyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

- Chemical Formula : C10H8F3I N

- Molecular Weight : 307.08 g/mol

- CAS Number : 1249062-31-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of the iodine atom and the trifluoroethyl group enhances its lipophilicity and can influence receptor binding affinity.

Key Mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various kinases, which play critical roles in cellular signaling pathways. For instance, it may act on SIK (Salt-Inducible Kinase) isoforms, which are involved in metabolic regulation and cellular stress responses .

- Receptor Modulation : It can modulate the activity of certain neurotransmitter receptors, potentially affecting neurological pathways.

Biological Activity Data

The following table summarizes key findings from research studies on the biological activity of this compound:

Case Studies

- Inhibition of SIK Isoforms : A study highlighted the compound's selective inhibition of SIK2 and SIK3, suggesting a role in treating metabolic disorders . The compound's structural modifications were evaluated to enhance selectivity and potency.

- Antimicrobial Activity : Research demonstrated that this compound exhibited significant antimicrobial properties against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis. This suggests its potential as a therapeutic agent in infectious diseases .

- Neurological Applications : The compound's interaction with neurotransmitter receptors was investigated in relation to its potential for treating psychiatric disorders. Binding assays indicated a promising profile for modulating dopamine pathways .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzamide Ring

The benzamide scaffold allows for diverse functionalization, which significantly influences physicochemical and biological properties. Key comparisons include:

Halogen Substituents

4-Bromo-N-(2-nitrophenyl)benzamide ():

- Bromine at the para position provides weaker electron-withdrawing effects compared to iodine.

- The N-(2-nitrophenyl) group introduces strong electron-withdrawing nitro functionality, altering electronic distribution and reactivity.

- Molecular weight: ~335 g/mol (estimated).

- Relevance: Highlights the impact of halogen electronegativity and N-substituent polarity on compound behavior .

Electron-Donating vs. Electron-Withdrawing Groups

- Molecular weight: 218.13 g/mol. Relevance: Contrasts iodine’s electron-withdrawing effects with amino’s electron-donating properties, affecting solubility and reactivity .

N-Substituent Variations

The 2,2,2-trifluoroethyl group is a common N-substituent in analogues, but other groups provide contrasting properties:

- Methoxy groups at 2,6-positions improve solubility. Molecular weight: ~505 g/mol (estimated). Relevance: Highlights the role of bulky substituents in modulating target binding .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ():

Molecular Weight and Solubility

- Iodo and bromo substituents increase molecular weight and lipophilicity (higher logP).

- Polar groups (e.g., sulfamoyl, amino) reduce logP and enhance aqueous solubility.

Structural Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.